molecular formula C5F9KO2 B3126667 Potassium nonafluoropentanoate CAS No. 336-23-2

Potassium nonafluoropentanoate

Cat. No.: B3126667
CAS No.: 336-23-2
M. Wt: 302.14 g/mol
InChI Key: PKMMBPOWNVGELL-UHFFFAOYSA-M
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Description

Potassium nonafluoropentanoate is a chemical compound with the molecular formula C5F9KO2This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it useful in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium nonafluoropentanoate can be synthesized through the reaction of nonafluoropentanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water:

C5F9COOH+KOHC5F9COOK+H2O\text{C5F9COOH} + \text{KOH} \rightarrow \text{C5F9COOK} + \text{H2O} C5F9COOH+KOH→C5F9COOK+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium nonafluoropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

    Precipitation Reactions: When mixed with certain metal salts, it can form precipitates due to the formation of insoluble compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and metal salts. Reaction conditions such as temperature, solvent, and concentration are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated organic compounds, while precipitation reactions can produce metal fluorides .

Scientific Research Applications

Potassium nonafluoropentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in studies involving fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated compounds for pharmaceutical applications often involves this compound as a precursor or intermediate.

    Industry: It is used in the production of specialty chemicals, coatings, and surfactants due to its stability and reactivity.

Mechanism of Action

The mechanism by which potassium nonafluoropentanoate exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms in the compound allows it to form strong bonds with various substrates, influencing reaction pathways and outcomes. These interactions can affect molecular targets and pathways, such as enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Potassium perfluorobutanoate
  • Potassium perfluorohexanoate
  • Potassium perfluorooctanoate

Uniqueness

Potassium nonafluoropentanoate is unique due to its specific chain length and fluorine content, which confer distinct chemical properties compared to other perfluorinated compounds. Its intermediate chain length provides a balance between reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O2.K/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMMBPOWNVGELL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896625
Record name Potassium perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-23-2
Record name Potassium perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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